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Compound of Interest

Morpholine-3-carboxylic acid
Compound Name:

hydrochloride
CAS No.: 66937-99-3
Cat. No.: B1418885

Get Quote

Introduction & Strategic Overview

Morpholine-3-carboxylic acid hydrochloride (M3CA-HCI) is a critical chiral building block in
the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates. Its structural
features—a secondary amine, a carboxylic acid, and a chiral center at the C3 position—
present specific analytical challenges:

o Lack of Chromophore: The molecule lacks a conjugated

-system, rendering standard UV detection (254 nm) ineffective.

» High Polarity: As an amino acid salt, it exhibits poor retention on standard C18 Reversed-
Phase HPLC.

» Chirality: Enantiomeric purity is critical for downstream biological activity.

This guide moves beyond generic protocols, offering a targeted "Decision Tree" approach using
HILIC-CAD for assay/purity and Chiral Crown Ether Chromatography for enantiomeric excess.
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Figure 1: Integrated analytical workflow for M3CA-HCI characterization, highlighting method
selection based on molecular properties.

Physicochemical Profile

¢ Chemical Formula:

[1]

¢ Molecular Weight: 167.59 g/mol [1][2]
» Appearance: White to off-white crystalline solid.

 Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol; insoluble in non-polar
solvents (Hexane, DCM).

e pKa: Carboxylic acid (~2.5), Secondary Amine (~8.5).

Protocol 1: Structural Identification (NMR & MS)[3]

Objective: Confirm the scalar connectivity and salt formation.
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A. Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI), Positive Mode.
» Expected Signal:

o (Free base): m/z 132.1

o Note: The HCI salt dissociates in the MS source; you will observe the cation of the free
amino acid.

B. Nuclear Magnetic Resonance (1H NMR)

Solvent:

(Preferred for salt solubility and exchange of labile protons) or DMSO-
. Field Strength:

MHz.
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Protocol 2: Purity & Assay (HILIC-CAD)
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Challenge: M3CA-HCI has negligible UV absorbance above 210 nm. Low-UV detection (200-
210 nm) is prone to noise from mobile phase interference. Solution:Charged Aerosol Detection
(CAD) is the gold standard for non-chromophoric, non-volatile analytes. We utilize Hydrophilic
Interaction Liquid Chromatography (HILIC) to retain this polar zwitterion.

Method Parameters

e Column: Waters XBridge Amide or Thermo Accucore HILIC (3.5 pum, 4.6 x 150 mm).
o Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Buffer).

o Mobile Phase B: Acetonitrile (ACN).

e Gradient:
Time (min) % A (Buffer) % B (ACN)
0.0 10 90
10.0 40 60
12.0 40 60
12.1 10 90
| 17.0] 10|90 |

e Flow Rate: 1.0 mL/min.
o Detector: CAD (Evaporation Temp: 35°C).

o Sample Diluent: 80:20 ACN:Water (to match initial mobile phase conditions and prevent peak
distortion).

Why this works: The high organic starting condition (90% ACN) induces retention of the polar
morpholine ring via water-layer partitioning. The ammonium formate buffer suppresses ion-
exchange interactions with silanols, ensuring sharp peak shapes.

Protocol 3: Enantiomeric Purity (Chiral HPLC)
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Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer. Challenge: Standard polysaccharide
columns (OD/AD) often fail for free amino acids without derivatization. Solution:Crown Ether
Columns (e.g., Daicel Crownpak CR-I) are specifically designed to complex with
primary/secondary amines containing an alpha-carboxylic acid.

Method Parameters
e Column: Daicel Crownpak CR-I(+) or CR(+), 4.0 x 150 mm.

» Mobile Phase: Perchloric Acid (

) pH 1.5to0 2.0 (typically 16.3 g
in 1L Water).

o Note: Methanol (10-15%) can be added to reduce retention time if necessary.

o Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution for crown
ethers).

¢ Flow Rate: 0.4 - 0.8 mL/min.

e Detector: UV 200 nm (or CAD if available). While UV is weak, the high concentration
required for impurity analysis often allows detection at 200-210 nm using high-purity acids.

e Mechanism: The ammonium group of M3CA complexes with the crown ether oxygen atoms.
The chiral fit determines retention time.

Protocol 4: Counter-ion Quantification (Chloride)

Since the stoichiometry of the salt affects the molecular weight used in dosing, confirming the
mono-hydrochloride form is essential.

Method: Potentiometric Titration.

e Titrant: 0.1 N Silver Nitrate (
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Solvent: Water + 5% Nitric Acid (to prevent silver oxide formation).

Electrode: Silver/Sulfide lon-Selective Electrode (ISE) or Silver Ring Electrode.

Endpoint: Inflection point of potential vs. volume.

Calculation:

Theoretical Chloride for Monohydrochloride: ~21.1%

References
o Chiral Separation of Amino Acids: Daicel Corporation. Instruction Manual for CROWNPAK

CR-I(+).

¢ Morpholine Derivatization Methods: Syed Anwar, et al. (2021).[3] High Pressure Liquid
Chromatography Identification and Quantification of Morpholine Residual Content in
Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug
Research. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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